molecular formula C11H21N3O B1485244 {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098008-90-1

{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No.: B1485244
CAS No.: 2098008-90-1
M. Wt: 211.3 g/mol
InChI Key: ALRYFPYZZKAKDE-UHFFFAOYSA-N
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Description

{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a synthetic organic compound. Its unique structure makes it a fascinating subject in multiple scientific disciplines.

Properties

IUPAC Name

3-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-3-15-8-7-14-10-11(9-13-14)5-4-6-12-2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYFPYZZKAKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine involves a multi-step reaction starting with commercially available precursors. This might include:

  • Formation of the pyrazole ring: : Initiate with a condensation reaction between hydrazine and a 1,3-dicarbonyl compound.

  • Introduction of the ethoxyethyl side chain: : Typically via an alkylation reaction.

  • Attachment of the propyl group: : Achieved through a coupling reaction with an appropriate halide.

  • Methylation of the amine: : Final step can be performed using methyl iodide under basic conditions.

Industrial Production Methods

For industrial-scale production, optimizing yield and efficiency is paramount. This might involve:

  • Optimized reaction conditions: : Higher temperatures and pressures can be employed.

  • Catalysts: : Utilization of specific catalysts to increase reaction rates.

  • Continuous flow processes: : To manage large quantities and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized to introduce various functional groups.

  • Reduction: : Reduction reactions might lead to hydrogenation of specific bonds.

  • Substitution: : Electrophilic or nucleophilic substitutions can alter the side chains or pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Often uses potassium permanganate or chromium trioxide.

  • Reduction: : Typically employs lithium aluminium hydride or palladium on carbon.

  • Substitution: : Common reagents include alkyl halides for nucleophilic substitutions or reagents like iodine for electrophilic substitutions.

Major Products

These reactions produce a range of derivatives, enhancing the versatility of the compound for various applications.

Scientific Research Applications

Chemistry: : Acts as a building block in the synthesis of more complex molecules. Biology : Explores interactions with biological macromolecules, potentially serving as a drug candidate or a biochemical probe. Medicine : Investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties. Industry : Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

Molecular Targets: : Binds to specific proteins or enzymes, altering their activity. Pathways Involved : Might modulate signaling pathways such as MAPK or PI3K-Akt, influencing cell behavior and responses.

Comparison with Similar Compounds

Similar Compounds

  • {3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

  • {3-[1-(2-propoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

  • {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]butyl}(methyl)amine

This compound is a treasure trove of research opportunities across diverse scientific disciplines. Whether you're a chemist, biologist, or industrial scientist, it offers a world of exploration.

Biological Activity

The compound {3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, with CAS number 2098008-90-1, is a derivative of pyrazole known for its potential biological activities. This article explores its pharmacological properties, including antitumor effects, anti-inflammatory actions, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H24ClN3OC_{12}H_{24}ClN_3O, with a molecular weight of 261.79 g/mol. It features a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The pyrazole core has been associated with various cancer therapies. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines.

Table 1: Summary of Antitumor Activity in Related Pyrazole Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound AA549 (Lung)5.0
Compound BMCF-7 (Breast)1.6
Compound CDaudi (Blood)7.4

The above table illustrates the potency of various pyrazole derivatives in inhibiting cancer cell proliferation, indicating that structural modifications can enhance their efficacy.

Anti-inflammatory Properties

The pyrazole ring has been shown to possess anti-inflammatory effects. In studies involving carrageenan-induced paw edema in mice, unsubstituted pyrazoles exhibited significant reduction in inflammation, suggesting that derivatives like this compound may also share this property .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of Aurora kinases, which are crucial in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells through caspase-mediated pathways .

Case Studies

One notable study examined the cytotoxic effects of a series of pyrazole derivatives on human blood cancer cell lines. The results indicated that compounds with increased hydrophobicity and specific substitutions on the pyrazole ring exhibited enhanced antiproliferative activity, supporting the hypothesis that structural modifications can significantly influence biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.